molecular formula C13H20N2O4 B12545457 Pentane-1,5-diamine;terephthalic acid CAS No. 666256-73-1

Pentane-1,5-diamine;terephthalic acid

Cat. No.: B12545457
CAS No.: 666256-73-1
M. Wt: 268.31 g/mol
InChI Key: PRROZFGXIWIUAI-UHFFFAOYSA-N
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Description

Pentane-1,5-diamine and terephthalic acid are two chemical compounds that, when combined, form a salt used in the production of high-performance polymer materials. Pentane-1,5-diamine, also known as cadaverine, is a diamine with the formula C5H14N2. Terephthalic acid, on the other hand, is an aromatic dicarboxylic acid with the formula C8H6O4. The combination of these two compounds is significant in the synthesis of bio-based nylons and other polymeric materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentane-1,5-diamine can be synthesized through the biological method of l-lysine decarboxylation. This method involves the use of biomass as a raw material, making it a sustainable and eco-friendly approach . The purity and concentration of pentane-1,5-diamine are determined by high-performance liquid chromatography.

Terephthalic acid is typically produced through the oxidation of p-xylene in the presence of a cobalt-manganese catalyst. The reaction is carried out in acetic acid, and the resulting terephthalic acid is purified through crystallization.

Industrial Production Methods

In industrial settings, pentane-1,5-diamine is produced using fermentation processes, followed by purification using cation exchange resins and crystallization . Terephthalic acid is produced on a large scale through the Amoco process, which involves the catalytic oxidation of p-xylene.

Chemical Reactions Analysis

Types of Reactions

Pentane-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Terephthalic acid primarily undergoes esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia or amines are used in substitution reactions.

Major Products

    Oxidation: Amides and nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted diamines and derivatives.

Scientific Research Applications

Pentane-1,5-diamine and terephthalic acid are used in the production of bio-based nylons, such as nylon 5I and nylon 5O . These materials are significant in the development of high-performance polymer materials with applications in textiles, automotive parts, and packaging. The compounds are also used in the synthesis of adhesives and thermosetting polyurethanes .

Mechanism of Action

The mechanism of action of pentane-1,5-diamine involves its ability to act as a nucleophile in various chemical reactions. It can form hydrogen bonds and interact with other molecules through its amine groups. Terephthalic acid, being an aromatic dicarboxylic acid, can participate in esterification and amidation reactions, forming strong covalent bonds with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Hexane-1,6-diamine: Another diamine used in the production of nylon 6,6.

    Butane-1,4-diamine: Used in the synthesis of polyamides and polyurethanes.

    Adipic acid: An aliphatic dicarboxylic acid used in the production of nylon 6,6.

Uniqueness

Pentane-1,5-diamine and terephthalic acid are unique due to their bio-based origins and their ability to form high-performance polymer materials. The use of biomass as a raw material for pentane-1,5-diamine makes it a sustainable alternative to traditional petrochemical-based diamines .

Properties

CAS No.

666256-73-1

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

pentane-1,5-diamine;terephthalic acid

InChI

InChI=1S/C8H6O4.C5H14N2/c9-7(10)5-1-2-6(4-3-5)8(11)12;6-4-2-1-3-5-7/h1-4H,(H,9,10)(H,11,12);1-7H2

InChI Key

PRROZFGXIWIUAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCN)CCN

Related CAS

32761-06-1

Origin of Product

United States

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